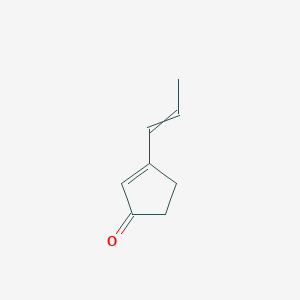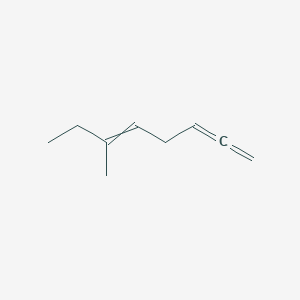![molecular formula C12H11NO B14553372 4,5-Dihydro-1H-benzo[g]indol-7-ol CAS No. 62017-76-9](/img/structure/B14553372.png)
4,5-Dihydro-1H-benzo[g]indol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1H-benzo[g]indol-7-ol is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a benzene ring fused to a pyrrole ring, which is a common structure in many biologically active molecules .
Preparation Methods
The synthesis of 4,5-Dihydro-1H-benzo[g]indol-7-ol can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to 190°C for 4.5 hours . Another method includes the treatment of 1-tetralone with hydroxylamine hydrochloride and sodium bicarbonate in dimethyl sulfoxide, followed by reaction with acetylene using potassium hydroxide in dimethyl sulfoxide . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
4,5-Dihydro-1H-benzo[g]indol-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5-Dihydro-1H-benzo[g]indol-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological processes due to its structural similarity to natural indoles.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-benzo[g]indol-7-ol involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context, but it often involves the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
4,5-Dihydro-1H-benzo[g]indol-7-ol can be compared to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Vinblastine: An indole alkaloid used in cancer treatment.
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets and its versatility in synthetic chemistry.
Properties
CAS No. |
62017-76-9 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4,5-dihydro-1H-benzo[g]indol-7-ol |
InChI |
InChI=1S/C12H11NO/c14-10-3-4-11-9(7-10)2-1-8-5-6-13-12(8)11/h3-7,13-14H,1-2H2 |
InChI Key |
LLFPHPNIQXOKAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C3=C1C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(tert-Butoxymethyl)sulfanyl]benzene](/img/structure/B14553306.png)
![4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14553308.png)
![2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14553316.png)



![N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline](/img/structure/B14553340.png)
![8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline](/img/structure/B14553342.png)
![1,9-Dimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14553353.png)

![2-[(3-Nitropyridin-4-yl)amino]ethan-1-ol](/img/structure/B14553364.png)
![Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate](/img/structure/B14553366.png)
